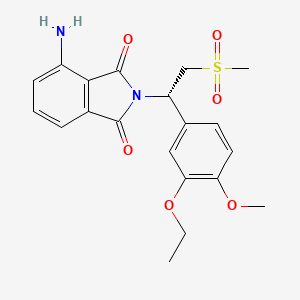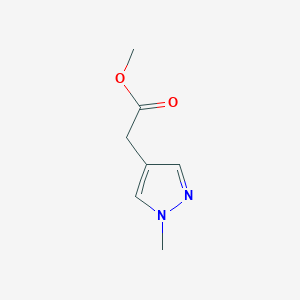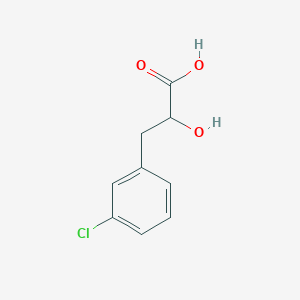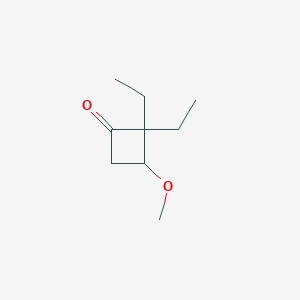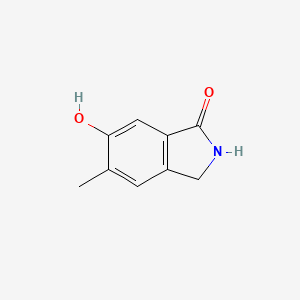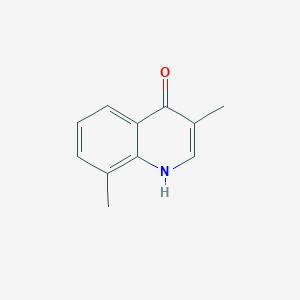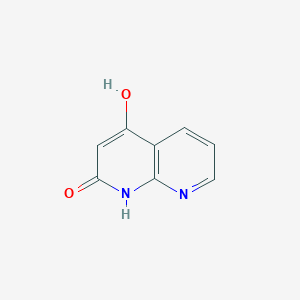
4-Hydroxy-1,8-naphthyridin-2(1H)-one
説明
4-Hydroxy-1,8-naphthyridin-2(1H)-one, also known as HN2, is a synthetic compound with potential applications in the field of cancer research. It belongs to the class of nitrogen mustard compounds, which are known for their ability to damage DNA and inhibit cancer cell growth. In
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Pharmaceutical Compounds : A new efficient route for synthesizing 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, compounds of significant pharmaceutical use, has been developed (Delieza et al., 1997).
- Formation of Furonaphthyridinones : 4-Hydroxy-1-phenyl[1,8]naphthyridin-2(1H)-one's photoaddition with various alkenes, followed by photolysis, leads to the formation of substituted furo[2,3-b][1,8]naphthyridin-4(2H)-ones, showcasing potential in photoinduced molecular transformations (Senboku et al., 1996).
Biological and Pharmacological Studies
- Poxvirus Resolvase Inhibitors : 1-Hydroxy-1,8-naphthyridin-2(1H)-one compounds have been identified as inhibitors in a study aiming to find clinically useful inhibitors for poxvirus replication (Culyba et al., 2012).
- Antiallergy Agents : Substituted 1,8-naphthyridin-2(1H)-ones have been found to be orally active, potent inhibitors of allergic and nonallergic bronchospasm in animal models, indicating their potential as antiallergy agents (Sherlock et al., 1988).
- Antitumor Agents : Certain 3'-substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have shown significant cytotoxic effects against various human tumor cell lines, suggesting their potential in cancer therapy (Chen et al., 1997).
Spectroscopic and Theoretical Studies
- Spectroscopic Investigations : Manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) complexes of new polydentate ligands containing a 1,8-naphthyridine moiety have been characterized, providing insights into the spectroscopic properties of these compounds (Swamy et al., 2006).
- Solvatochromism Studies : The solvatochromic behavior of derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, has been explored to understand their interaction with different solvents (Santo et al., 2003).
Applications in Biochemistry and Molecular Biology
- HIV-1 Ribonuclease H Inhibitors : Optimization studies have identified 1-hydroxy-1,8-naphthyridin-2(1H)-one core as a scaffold for potent and selective inhibitors against HIV-1 ribonuclease H, showing potential for antiviral applications (Williams et al., 2010).
特性
IUPAC Name |
4-hydroxy-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUORZZNCJWKOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716193 | |
| Record name | 4-Hydroxy-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-2,4-diol | |
CAS RN |
59514-86-2 | |
| Record name | 4-Hydroxy-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1,2-dihydro-1,8-naphthyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of the synthesized 4-Hydroxy-1,8-naphthyridin-2(1H)-ones and how do they relate to potential biological activity?
A1: The research by [, , ] describes the synthesis of 3-substituted 4-Hydroxy-1,8-naphthyridin-2(1H)-ones. These compounds possess a core 1,8-naphthyridin-2(1H)-one scaffold with a hydroxyl group at the 4-position. The 3-position is diversified with various substituents including aryl, alkyl, and cyano groups [, , ]. While specific biological targets are not identified in the papers, the presence of the 1,8-naphthyridine core, known for its presence in various bioactive molecules, along with the variable substituents, suggests potential for diverse biological activities. Further investigation into structure-activity relationships is needed to elucidate specific targets and mechanisms.
Q2: What are the advantages of the synthetic routes described in the papers for producing 4-Hydroxy-1,8-naphthyridin-2(1H)-ones?
A2: The papers highlight the use of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one [] and 4H-pyrido[2,3-d][1,3]oxazin-4-ones [, ] as starting materials for the synthesis of 4-Hydroxy-1,8-naphthyridin-2(1H)-ones. The reactions proceed through a cyclization step involving active methylene compounds like arylacetic esters [, ]. These methods offer several advantages:
- Efficiency: The reactions are reported to proceed in good yields with relatively short reaction times. [, , ]
- Versatility: The use of various active methylene compounds allows for the introduction of diverse substituents at the 3-position of the 1,8-naphthyridin-2(1H)-one core [, , ].
- Operational simplicity: The reactions can be performed under relatively mild conditions, potentially making them suitable for large-scale synthesis [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




